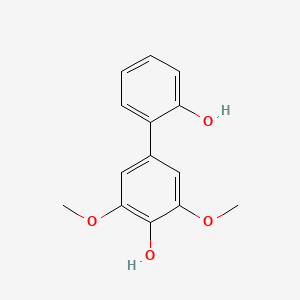

2'-Hydroxyaucuparin

描述

2'-Hydroxyaucuparin (C₁₄H₁₃O₄) is a biphenyl phytoalexin produced by plants in the Maloideae subfamily, such as Sorbus pohuashanensis, in response to biotic stress. It is characterized by a hydroxyl group at the 2′-position of the biphenyl scaffold and two methoxy groups at the 3- and 5-positions (Fig. 1) . This compound is synthesized de novo upon yeast extract (YE) induction, with its content peaking at 30 h post-treatment (422.75 μg·g⁻¹) . Its glycoside, 2′-Hydroxyaucuparin 2′-O-β-d-glucopyranoside, forms via glycosyltransferase activity and accumulates later (peak at 42 h, 1759.10 μg·g⁻¹) .

属性

CAS 编号 |

98211-57-5 |

|---|---|

分子式 |

C14H14O4 |

分子量 |

246.26 g/mol |

IUPAC 名称 |

4-(2-hydroxyphenyl)-2,6-dimethoxyphenol |

InChI |

InChI=1S/C14H14O4/c1-17-12-7-9(8-13(18-2)14(12)16)10-5-3-4-6-11(10)15/h3-8,15-16H,1-2H3 |

InChI 键 |

CBRMMSPVRYLGMR-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxyaucuparin typically involves the use of yeast extract to induce the formation of biphenyl phytoalexins in cell suspension cultures of Sorbus pohuashanensis . The process involves treating the cell cultures with yeast extract, which triggers the production of 2’-Hydroxyaucuparin and its glycosides. The content of 2’-Hydroxyaucuparin reaches its peak at around 30 hours after treatment .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for 2’-Hydroxyaucuparin. The compound is primarily studied and produced in laboratory settings using cell suspension cultures and yeast extract treatments .

化学反应分析

Types of Reactions: 2’-Hydroxyaucuparin undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The compound can be converted to its glycoside form, 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside, through the action of glycosyltransferase enzymes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

Glycosylation: Glycosyltransferase enzymes facilitate the addition of glucose moieties to 2’-Hydroxyaucuparin.

Major Products:

Oxidation: Oxidized derivatives of 2’-Hydroxyaucuparin.

Reduction: Reduced forms of the compound.

Glycosylation: 2’-Hydroxyaucuparin 2’-O-β-d-glucopyranoside.

科学研究应用

2’-Hydroxyaucuparin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

作用机制

2’-Hydroxyaucuparin exerts its effects primarily through its antimicrobial properties. The compound disrupts the cell membranes of pathogens, leading to their death. It also interferes with the metabolic processes of the pathogens, inhibiting their growth and proliferation . The molecular targets and pathways involved include the disruption of cell wall integrity and inhibition of essential enzymes in the pathogens .

相似化合物的比较

Noraucuparin (4,5-Dihydroxy-3-Methoxybiphenyl)

- Structure: Noraucuparin (C₁₃H₁₁O₃) lacks the 5-methoxy group present in 2'-Hydroxyaucuparin and has hydroxyls at positions 4 and 5 .

- Biosynthesis : Acts upstream in the biphenyl pathway. Generated from 3-hydroxy-5-methoxybiphenyl via biphenyl 4-hydroxylase (B4H) .

- Accumulation : Peaks earlier (18 h, 225.76 μg·g⁻¹) than this compound, suggesting sequential biosynthesis .

- Glycoside: Noraucuparin 5-O-β-d-glucopyranoside forms via glycosylation at the 5-hydroxy group .

Aucuparin (3,5-Dimethoxybiphenyl)

Dibenzofurans (e.g., Eriobofuran)

- Structure : Dibenzofurans arise from 2′-hydroxylated biphenyls like this compound via intramolecular cyclization .

- Role : Proposed as terminal metabolites in stress response pathways .

Accumulation Kinetics Under Stress

Table 1: Time-Dependent Accumulation of Biphenyls in YE-Treated S. pohuashanensis

| Compound | Peak Time (h) | Peak Content (μg·g⁻¹) | Glycoside Peak Time (h) | Glycoside Content (μg·g⁻¹) |

|---|---|---|---|---|

| Noraucuparin | 18 | 225.76 | 24 | 41.60 |

| This compound | 30 | 422.75 | 42 | 1759.10 |

Data reveal that this compound accumulates later and at higher concentrations than Noraucuparin, reflecting its role in sustained defense .

Analytical and Bioactivity Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。